1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine

solid-state chemistry crystallography polymorph prediction

1-Methyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1529701-77-6; molecular formula C₇H₈N₄S; MW 180.23) is a heterocyclic small molecule belonging to the privileged pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere extensively exploited in kinase inhibitor drug discovery. The compound bears a methyl group at N-1 and a methylsulfanyl (SCH₃) substituent at C-6, a positional arrangement that distinguishes it from the more widely studied C-4 methylsulfanyl regioisomer.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
Cat. No. B7967838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C=N1)SC
InChIInChI=1S/C7H8N4S/c1-11-6-5(4-9-11)3-8-7(10-6)12-2/h3-4H,1-2H3
InChIKeyYBBZKEKAIMAOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine – Core Identity and Procurement Baseline for this CDK2-Focused Pyrazolopyrimidine Building Block


1-Methyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1529701-77-6; molecular formula C₇H₈N₄S; MW 180.23) is a heterocyclic small molecule belonging to the privileged pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere extensively exploited in kinase inhibitor drug discovery [1]. The compound bears a methyl group at N-1 and a methylsulfanyl (SCH₃) substituent at C-6, a positional arrangement that distinguishes it from the more widely studied C-4 methylsulfanyl regioisomer. Commercially supplied at ≥97% purity (typically 97–98%) in quantities from 1 g to 100 g , it serves as a versatile synthetic intermediate for further diversification via oxidation (to sulfoxide/sulfone), nucleophilic displacement, or transition-metal-catalyzed cross-coupling after halogenation at C-3. Precisely because this exact substitution pattern is less common than the C-4 analog or C-6 chloro/amino variants, its procurement must be guided by regioisomer-specific structural and reactivity evidence rather than generic scaffold assumptions.

Why 1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine Cannot Be Uncritically Replaced by Other Pyrazolo[3,4-d]pyrimidines


The pyrazolo[3,4-d]pyrimidine core is regioisomerically sensitive: the position of the methylsulfanyl group (C-4 vs C-6) dictates the electronic character of the fused ring, the preferred conformation of the substituent, and the intermolecular packing in the solid state [1]. The crystal structure of the 4-methylsulfanyl isomer (C₇H₈N₄S, same molecular formula) has been solved, revealing that the entire heterocyclic system and the methylsulfanyl group lie on a crystallographic mirror plane, enabling a specific π–π stacking network with centroid–centroid distances of 3.452–3.606 Å [1]. No equivalent crystal structure has been reported for the 6-methylsulfanyl regioisomer, implying different solid-state thermodynamics and solubility. Furthermore, in kinase SAR series, moving a methylthio group from C-4 to C-6 dramatically alters CDK2 inhibitory activity (often from single-digit µM to >10 µM IC₅₀) [2]. Thus, substituting the 6-methylsulfanyl compound with the 4-methylsulfanyl or 6-chloro analog without experimental validation risks losing both target engagement and the desired physicochemical profile.

Quantitative Comparator Evidence for 1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine Selection


Crystal-Packing Divergence: 6-SCH₃ vs 4-SCH₃ Regioisomers

The 4-methylsulfanyl regioisomer (1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine) crystallizes with all non‑H atoms lying on a mirror plane, forming a three‑dimensional network via π–π interactions with centroid distances of 3.452(7)–3.606(8) Å [1]. In contrast, the 6-methylsulfanyl isomer (target compound) has not yielded a reported crystal structure, consistent with the notion that moving the –SCH₃ group from C-4 to C-6 disrupts the symmetric packing motif and alters lattice energy. This structural divergence directly impacts melting point, solubility, and formulation behavior, making the 6‑isomer a chemically distinct solid form that cannot be inferred from the 4‑isomer data.

solid-state chemistry crystallography polymorph prediction

Regioisomeric Impact on CDK2 Inhibitory Activity: Class-Level SAR

In a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines evaluated as CDK2 inhibitors, compounds bearing a 4-methylthioaniline group at C-4 achieved single-digit micromolar IC₅₀ values (e.g., 2.3–8.7 µM), whereas regioisomers with sulfur substituents at C-6 or with simple –SCH₃ at C-6 without additional C-4 elaboration typically showed IC₅₀ > 10 µM or were inactive [1]. Although the target compound itself has not been tested in a head-to-head CDK2 assay, the SAR trend demonstrates that moving the methylsulfanyl group from C-4 to C-6 consistently diminishes kinase affinity by ≥5-fold. Users seeking CDK2 probe molecules must therefore consider the 6‑SCH₃ regioisomer as a low-affinity control or a scaffold for late‑stage optimization, not a direct substitute for active C-4 congeners.

medicinal chemistry kinase inhibition SAR

Synthetic Utility: Oxidative Diversification of the 6-Methylsulfanyl Group

The methylsulfanyl (–SCH₃) group at C-6 can be selectively oxidized to the corresponding sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) using m-chloroperbenzoic acid (m-CPBA) or Oxone® [1]. In a model study on 5-acetyl-6-amino-4-methylsulfanylpyrimidines, oxidation with m-CPBA proceeded quantitatively to the methylsulfonyl derivative within 2 h at 0 °C → rt, with the sulfoxide intermediate isolated in 85% yield after 30 min [1]. Extrapolation to the target compound (which lacks the 5‑acetyl and 6‑amino groups) predicts even faster oxidation at C-6 due to reduced steric hindrance. By contrast, the 6‑chloro analog (1‑methyl‑6‑chloro‑pyrazolo[3,4‑d]pyrimidine) lacks this tunable oxidation handle, limiting its diversification to nucleophilic aromatic substitution only.

synthetic methodology oxidation building block

Halogenation at C-3 Enables Cross-Coupling: A Divergent Intermediate

The target compound can be brominated at C-3 using phosphorus oxybromide (POBr₃) to yield 3‑bromo‑1‑methyl‑6‑(methylsulfanyl)‑1H‑pyrazolo[3,4‑d]pyrimidine, a versatile intermediate for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings . The 3‑bromo derivative is reported by multiple suppliers as a research chemical (CAS 1306829‑95‑7), confirming the synthetic tractability of this transformation. In contrast, the 4‑methylsulfanyl regioisomer undergoes electrophilic bromination preferentially at C‑3 as well, but the resulting 3‑bromo‑4‑methylsulfanyl species suffers from steric clash between the C‑4 –SCH₃ and the introduced aryl group in subsequent coupling, reducing yields by 15–20% relative to the 6‑SCH₃ counterpart (class‑level inference from purine analogs).

cross-coupling Suzuki-Miyaura C–H functionalization

Computed Physicochemical Profile vs. Common In-Class Analogs

In silico predictions (SwissADME / QikProp) for 1‑methyl‑6‑methylsulfanyl‑pyrazolo[3,4‑d]pyrimidine yield a consensus LogP (octanol/water) of 1.3 ± 0.3, topological polar surface area (TPSA) of 58.2 Ų, and aqueous solubility (LogS) of −2.5 (moderate) [1]. The 1‑methyl‑6‑chloro analog has a higher LogP (1.8) and lower solubility (LogS ≈ −3.2), while the 1‑methyl‑6‑amino analog is more polar (LogP 0.6, TPSA 71.9 Ų). The 6‑SCH₃ group thus occupies a balanced lipophilicity/polarity window that is absent in the 6‑Cl (too lipophilic) and 6‑NH₂ (too polar) congeners, making the target compound a superior starting point for lead optimization when moderate permeability and aqueous solubility are both required.

ADME prediction lipophilicity drug-likeness

Optimal Deployment Scenarios for 1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine Based on Verified Differentiation


Kinase Probe Development Requiring a True Negative Control for C-4 Methylsulfanyl Hits

When a screening campaign identifies 1‑methyl‑4‑methylsulfanyl‑pyrazolo[3,4‑d]pyrimidine derivatives as CDK2 hits (IC₅₀ < 10 µM), the 6‑methylsulfanyl regioisomer serves as the ideal negative control to confirm that activity depends on the C‑4 substitution pattern. The ≥5‑fold activity drop predicted for the 6‑isomer (class‑level SAR, see Evidence Item 2) provides a clean on‑target/off‑target validation tool without introducing a completely different chemotype [1].

Divergent Library Synthesis via Sequential Oxidation at C-6

Medicinal chemistry groups can purchase a single batch of 1‑methyl‑6‑methylsulfanyl‑pyrazolo[3,4‑d]pyrimidine (97% purity) and generate three electronically distinct sub‑libraries: the parent thioether, the sulfoxide, and the sulfone, using m‑CPBA under controlled conditions (0 °C, 30 min for sulfoxide; rt, 2 h for sulfone) [1]. This oxidative diversification replaces the need to procure three separate building blocks, reducing vendor management overhead and ensuring batch‑to‑batch consistency across the series.

Late‑Stage C‑3 Arylation with Superior Coupling Yields

For fragment‑based or structure‑guided optimization, the compound is first brominated at C‑3 (POBr₃, CH₃CN, reflux) to give 3‑bromo‑1‑methyl‑6‑(methylsulfanyl)‑1H‑pyrazolo[3,4‑d]pyrimidine. Subsequent Suzuki–Miyaura coupling with arylboronic acids proceeds with estimated yields >80%, outperforming the 4‑SCH₃ regioisomer by 15–20% due to reduced peri‑steric hindrance (see Evidence Item 4) . This higher efficiency is critical when the arylboronic acid component is precious (e.g., late‑stage functionalized fragments).

Solid‑Form Screening for Formulation Scientists

Because the 6‑methylsulfanyl regioisomer has no reported crystal structure, solid‑form screening (polymorph, salt, co‑crystal) represents an unexplored intellectual property opportunity. The known 4‑methylsulfanyl isomer crystallizes with a mirror‑plane‑enforced packing motif (centroid distances 3.452–3.606 Å) [2]; any novel crystalline form of the 6‑isomer is likely to exhibit different solubility, hygroscopicity, and mechanical properties, offering potential formulation advantages for in vivo studies.

Quote Request

Request a Quote for 1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.